molecular formula C16H23ClN2O B586508 Dehydro Oxymetazoline Hydrochloride CAS No. 205035-03-6

Dehydro Oxymetazoline Hydrochloride

Cat. No.: B586508
CAS No.: 205035-03-6
M. Wt: 294.823
InChI Key: UOAYBLRUWGMAIN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dehydro Oxymetazoline Hydrochloride involves the reaction of oxymetazoline with hydrogen chloride to form the hydrochloride salt . The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Dehydro Oxymetazoline Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties .

Properties

IUPAC Name

6-tert-butyl-3-(1H-imidazol-2-ylmethyl)-2,4-dimethylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O.ClH/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14;/h6-8,19H,9H2,1-5H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAYBLRUWGMAIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CC2=NC=CN2)C)O)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747459
Record name 6-tert-Butyl-3-[(1H-imidazol-2-yl)methyl]-2,4-dimethylphenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205035-03-6
Record name 6-tert-Butyl-3-[(1H-imidazol-2-yl)methyl]-2,4-dimethylphenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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